molecular formula C56H70O2 B15198649 3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol

3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B15198649
M. Wt: 775.2 g/mol
InChI Key: VWFUCVWDRUGRRO-UHFFFAOYSA-N
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Description

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a highly hindered chiral compound derived from binaphthol. It is known for its significant steric hindrance due to the presence of bulky tert-butyl groups. This compound is often used in the synthesis of chiral phosphoric acids, which are valuable in asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves the direct arylation of the C–F bonds in optically pure 3,3’-difluoro-binaphthol derivatives with (2,4,6-tri-tert-butylphenyl)magnesium bromide. This reaction is a key transformation that avoids the need for optical resolution chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol primarily undergoes arylation reactions. The presence of bulky tert-butyl groups provides significant steric hindrance, making it less reactive towards other types of reactions such as oxidation or reduction.

Common Reagents and Conditions

    Arylating Agent: (2,4,6-tri-tert-butylphenyl)magnesium bromide

    Solvent: Typically, anhydrous solvents like tetrahydrofuran (THF) are used.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

The major product of the arylation reaction is the highly hindered 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol itself .

Scientific Research Applications

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is primarily used in the field of asymmetric catalysis. It serves as a precursor for the synthesis of chiral phosphoric acids, which are valuable catalysts in various asymmetric transformations. These catalysts are used in:

Mechanism of Action

The mechanism of action of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol in catalysis involves the activation of substrates through hydrogen bonding or other non-covalent interactions. The bulky tert-butyl groups create a chiral environment, which induces enantioselectivity in the catalytic process. The molecular targets are typically prochiral substrates that are transformed into chiral products through the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol-derived phosphoric acids
  • 2,4,6-Tri-tert-butylphenol
  • 2,4,6-Tri-tert-butyl-1-hydroxybenzene

Uniqueness

The uniqueness of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol lies in its high steric hindrance and its ability to induce high enantioselectivity in catalytic reactions. Compared to other similar compounds, it offers a more rigid and sterically demanding environment, which is beneficial for certain types of asymmetric transformations .

Properties

Molecular Formula

C56H70O2

Molecular Weight

775.2 g/mol

IUPAC Name

1-[2-hydroxy-3-(2,4,6-tritert-butylphenyl)naphthalen-1-yl]-3-(2,4,6-tritert-butylphenyl)naphthalen-2-ol

InChI

InChI=1S/C56H70O2/c1-51(2,3)35-29-41(53(7,8)9)45(42(30-35)54(10,11)12)39-27-33-23-19-21-25-37(33)47(49(39)57)48-38-26-22-20-24-34(38)28-40(50(48)58)46-43(55(13,14)15)31-36(52(4,5)6)32-44(46)56(16,17)18/h19-32,57-58H,1-18H3

InChI Key

VWFUCVWDRUGRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)(C)C)C(C)(C)C)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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